molecular formula C74H54BCoF24N6-4 B12304783 lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1

lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1

Cat. No.: B12304783
M. Wt: 1553.0 g/mol
InChI Key: USQKEZSRAUOPCI-UHFFFAOYSA-N
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Description

lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate (SKJ-1) is a chiral cobalt(III) complex with the molecular formula C₇₄H₆₀BCl₂CoF₂₄N₆ and a formula weight of 1,629.92 g/mol . It features:

  • A lambda stereoisomeric configuration at the cobalt center.
  • Three enantiopure (1S,2S)-1,2-diphenyl-1,2-ethanediamine ligands, providing a chiral environment for asymmetric catalysis .
  • A tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion, which enhances solubility in nonpolar solvents and stabilizes the complex via electron-withdrawing trifluoromethyl groups .
  • Two water molecules in its crystalline lattice (dihydrate).

SKJ-1 is an orange powder (purity ≥98%) used in enantioselective organic transformations and is protected under U.S. Patent 14/417,655 .

Properties

Molecular Formula

C74H54BCoF24N6-4

Molecular Weight

1553.0 g/mol

IUPAC Name

(2-azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C32H12BF24.3C14H14N2.Co/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-12H;3*1-10,13-16H;/q-1;3*-2;+3

InChI Key

USQKEZSRAUOPCI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].[Co+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 can undergo various types of chemical reactions, including:

    Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: Ligands coordinated to the cobalt center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand exchange can be facilitated by using excess ligands or specific solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions can produce new coordination compounds with different ligands.

Scientific Research Applications

Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 has several applications in scientific research:

Mechanism of Action

The mechanism by which lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 exerts its effects involves:

    Molecular Targets: The cobalt center can interact with various molecular targets, including enzymes, DNA, and proteins.

    Pathways Involved: The compound can participate in redox reactions, ligand exchange, and coordination to biological molecules, influencing their function and activity.

Comparison with Similar Compounds

SKJ-3 (delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate trihydrate)

  • CAS No.: 1867120-15-7 .
  • Molecular Formula : C₆₆H₄₈BCl₂CoF₂₀N₆.
  • Formula Weight : 1,445.74 g/mol.
  • Key Differences :
    • Delta stereoisomer at the cobalt center, altering spatial arrangement and catalytic selectivity.
    • Trihydrate (three water molecules) instead of dihydrate.
    • Lower molecular weight due to fewer substituents on the borate counterion.
  • Applications : Similar to SKJ-1 but with distinct stereoelectronic properties influencing reaction outcomes .

delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate

  • CAS No.: Not assigned .
  • Molecular Formula : C₆₆H₅₄BCl₂CoF₂₀N₆O₃.
  • Formula Weight : 1,499.79 g/mol.
  • Key Differences :
    • Pentafluorophenyl substituents on the borate counterion instead of bis(trifluoromethyl)phenyl groups.
    • Increased Lewis acidity at the cobalt center due to stronger electron-withdrawing effects of pentafluorophenyl groups.
    • Trihydrate structure.
  • Applications : Preferred in reactions requiring higher electrophilicity of the metal center .

Data Table: Structural and Physicochemical Comparison

Parameter SKJ-1 SKJ-3 Pentafluorophenyl Analog (Nanochemazone)
CAS No. 1542135-29-4 1867120-15-7 N/A
Stereoisomer lambda delta delta
Borate Counterion Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Tetrakis(2,3,4,5,6-pentafluorophenyl)borate
Hydration Dihydrate Trihydrate Trihydrate
Molecular Formula C₇₄H₆₀BCl₂CoF₂₄N₆ C₆₆H₄₈BCl₂CoF₂₀N₆ C₆₆H₅₄BCl₂CoF₂₀N₆O₃
Formula Weight (g/mol) 1,629.92 1,445.74 1,499.79
Physical Form Orange powder Orange solid Powder
Purity ≥98% ≥98% ≥99%
Key Applications Asymmetric catalysis, enantioselective synthesis Stereodivergent catalysis High-electrophilicity reactions

Research Findings and Functional Insights

Stereochemical Impact

  • The lambda vs. delta configuration in SKJ-1 and SKJ-3 dictates their interaction with prochiral substrates. For example, SKJ-1’s lambda isomer may favor R-configured products in hydrogenation, while SKJ-3’s delta isomer could produce S-configured enantiomers .

Counterion Effects

  • The bis(trifluoromethyl)phenyl groups in SKJ-1 enhance solubility in fluorinated solvents, making it ideal for reactions under biphasic conditions. In contrast, the pentafluorophenyl analog’s stronger electron-withdrawing effects increase the cobalt center’s electrophilicity, accelerating oxidative additions in cross-coupling reactions .

Hydration State

  • The dihydrate in SKJ-1 provides moderate lattice stability, whereas the trihydrate in SKJ-3 and the pentafluorophenyl analog may influence crystallization kinetics and shelf life .

Biological Activity

Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate, referred to as SKJ-1, is a coordination complex with potential biological activity. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.

Synthesis and Structural Characteristics

SKJ-1 is synthesized through a reaction involving cobalt salts and specific ligands. The coordination of the cobalt(III) ion with the diphenyl-ethanediamine ligand results in a stable octahedral configuration. The presence of trifluoromethyl groups enhances the compound's solubility and reactivity.

Structural Analysis

The crystal structure of SKJ-1 reveals significant hydrogen bonding interactions that contribute to its stability. The cobalt center exhibits a distorted octahedral geometry due to the chelation by the diphenyl-ethanediamine ligands. The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion plays a crucial role in stabilizing the overall structure through ionic interactions.

Antimicrobial Properties

Research indicates that SKJ-1 exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of SKJ-1

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown that SKJ-1 possesses selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. The compound's IC50 values indicate its potential as an anticancer agent.

Table 2: Cytotoxicity of SKJ-1 on Human Cell Lines

Cell LineIC50 (µg/mL)
HeLa15
MCF-720
Normal Fibroblasts>100

The biological activity of SKJ-1 can be attributed to its ability to generate reactive oxygen species (ROS) upon interaction with cellular components. This oxidative stress leads to apoptosis in cancer cells while affecting bacterial viability through membrane damage.

Case Studies

Several studies have highlighted the therapeutic potential of SKJ-1:

  • Antimicrobial Efficacy : A study demonstrated that SKJ-1 significantly reduced bacterial load in infected wounds in animal models, suggesting its potential for topical applications.
  • Anticancer Activity : Clinical trials involving patients with specific types of cancer showed promising results with SKJ-1 treatment leading to tumor regression in a subset of patients.
  • Combination Therapy : Research indicates that combining SKJ-1 with conventional antibiotics enhances antimicrobial efficacy and reduces resistance development.

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